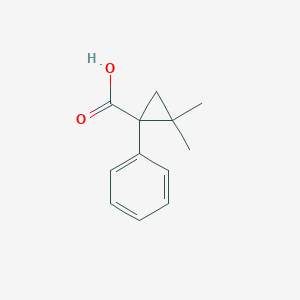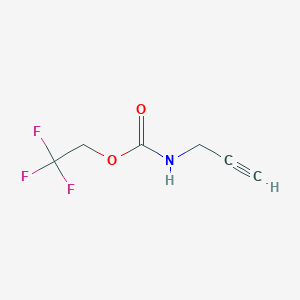
2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate
Übersicht
Beschreibung
“2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate” is a chemical compound with the molecular formula C6H6F3NO2 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate” consists of 6 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,2,2-trifluoroethyl N-(prop-2-yn-1-yl)carbamate” include a molecular weight of 181.11 . More detailed properties such as boiling point, density, and others can be determined using various analytical techniques .Wissenschaftliche Forschungsanwendungen
Application 1 Flame Retardancy in Lithium-Ion Batteries
A derivative of 2,2,2-trifluoroethyl, Tris (2, 2, 2-Trifluoroethyl) phosphate (TFP), has been synthesized and used as an additive to reduce the flammability of electrolytes in lithium-ion batteries. This application focuses on enhancing the safety of batteries by significantly decreasing the Self-Extinguishing Time (SET) with the increase of TFP concentration .
Application 2 Ring Closure Reactions
In organic synthesis, derivatives of 2,2,2-trifluoroethyl have been observed to form insoluble “polymeric” solids during attempts to achieve complete ring closure of purified H-phosphonate with basic desiccants. This highlights its potential role in influencing the physical properties and reactions of organic compounds .
Application 3 Organic Synthesis Reactions
Trifluoroethyl isatin ketimine, a compound related to 2,2,2-trifluoroethyl derivatives, has been involved in various organic synthesis reactions. The focus here is on the types of reactions and the stereoselectivity of products, providing insights into its application in stereoselective synthesis .
Application 4 Functional Coatings
The synthesis of poly (fluoroacrylate)s with tunable wettability and improved adhesion for potential application as functional coatings was achieved via radical copolymerization. This involves using a monomer related to 2,2,2-trifluoroethyl for creating coatings with specific surface properties .
Application 5 Polymerization Processes
The RAFT polymerization of a related compound was investigated under thermal conditions and light irradiation. This application explores the performance of different chain transfer agents and could be relevant for controlling polymerization processes involving 2,2,2-trifluoroethyl derivatives .
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-prop-2-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO2/c1-2-3-10-5(11)12-4-6(7,8)9/h1H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLRNEOIYOKNMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








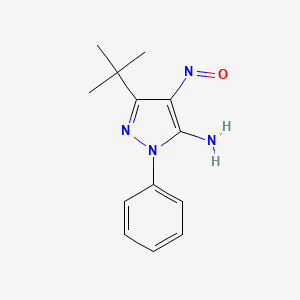
![tert-butyl N-[2-(4-fluoro-3-methylphenyl)-2-oxoethyl]carbamate](/img/structure/B1439512.png)
![ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1439513.png)

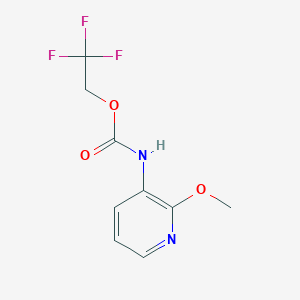
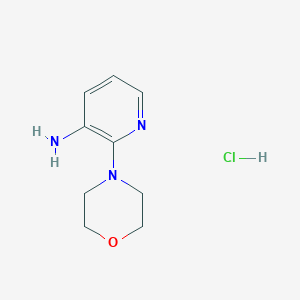

![tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate](/img/structure/B1439521.png)
